molecular formula C9H8BrClN2O B14024731 5-Bromo-2-chloro-N-cyclopropylnicotinamide

5-Bromo-2-chloro-N-cyclopropylnicotinamide

Cat. No.: B14024731
M. Wt: 275.53 g/mol
InChI Key: SYBISYZGXHVGGF-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-N-cyclopropylnicotinamide is a nicotinamide derivative featuring a pyridine backbone substituted with bromo (Br) and chloro (Cl) groups at the 5- and 2-positions, respectively, and an N-cyclopropylamide functional group. While its specific applications remain under investigation, structurally related compounds exhibit antibacterial, anti-inflammatory, and agrochemical activities . Notably, this compound has been listed as discontinued by suppliers like CymitQuimica, suggesting challenges in synthesis, stability, or commercial demand .

Properties

Molecular Formula

C9H8BrClN2O

Molecular Weight

275.53 g/mol

IUPAC Name

5-bromo-2-chloro-N-cyclopropylpyridine-3-carboxamide

InChI

InChI=1S/C9H8BrClN2O/c10-5-3-7(8(11)12-4-5)9(14)13-6-1-2-6/h3-4,6H,1-2H2,(H,13,14)

InChI Key

SYBISYZGXHVGGF-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2=C(N=CC(=C2)Br)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-N-cyclopropylnicotinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Chlorination: The addition of a chlorine atom to the brominated nicotinamide.

    Cyclopropylation: The attachment of a cyclopropyl group to the amide nitrogen.

The reaction conditions for these steps often involve the use of specific reagents and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods to larger batches. This process requires optimization of reaction conditions, including temperature, pressure, and the use of industrial-grade reagents and solvents. The goal is to achieve a cost-effective and efficient production process with minimal waste .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-N-cyclopropylnicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound .

Scientific Research Applications

5-Bromo-2-chloro-N-cyclopropylnicotinamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-N-cyclopropylnicotinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to potential therapeutic effects .

Comparison with Similar Compounds

Positional Isomers: 5-Bromo-6-chloro-N-cyclopropylpyridine-3-carboxamide

  • Structure : Differs in chloro substitution (6-position instead of 2-position) (Figure 1).
  • Molecular Formula : C₉H₈BrClN₂O vs. C₉H₇BrClN₂O (target compound).
  • Key Differences :
    • Altered halogen positioning may influence electronic properties and binding interactions.
    • Similar molecular weight (303.58 g/mol vs. 300.52 g/mol) suggests comparable physicochemical behavior.

Functional Group Variants: Methyl 5-Bromo-2-chloronicotinate

  • Structure : Ester group replaces cyclopropylamide (CAS 78686-79-0).
  • Molecular Formula: C₈H₅BrClNO₂.
  • Key Differences :
    • Esterification reduces polarity compared to the amide, impacting solubility and bioavailability.
    • Used as a synthetic intermediate for agrochemicals, highlighting the versatility of bromo-chloro nicotinate scaffolds .

Backbone Isomer: 5-Bromo-2-chloro-N-(2-cyclopropylethyl)isonicotinamide

  • Structure : Iso-nicotinamide backbone (4-pyridinecarboxamide vs. 3-pyridinecarboxamide).
  • Molecular Formula : C₁₁H₁₂BrClN₂O.
  • Extended substituent (2-cyclopropylethyl) may enhance lipophilicity .

Parent Acid: 5-Bromo-2-chloronicotinic Acid

  • Structure : Carboxylic acid precursor (CAS 29241-65-4).
  • Molecular Formula: C₆H₃BrClNO₂.
  • Key Differences :
    • Acidic functional group limits membrane permeability but serves as a key intermediate for amide/ester derivatives.
    • Demonstrated utility in synthesizing agriculturally relevant esters .

Sulfonamide Analog: N-(5-Bromo-2-chlorobenzyl)-N-cyclopropylnaphthalene-2-sulfonamide

  • Structure : Sulfonamide core with bromo-chloro-benzyl and cyclopropyl groups.
  • Molecular Formula : C₁₉H₁₆BrClN₂O₂S.
  • Key Differences :
    • Sulfonamide group confers distinct hydrogen-bonding capabilities and biological activities (e.g., antitumor, antibacterial) .
    • Larger molecular weight (464.76 g/mol) may reduce bioavailability compared to nicotinamides.

Structural and Functional Comparison Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Potential Applications
5-Bromo-2-chloro-N-cyclopropylnicotinamide Not specified C₉H₇BrClN₂O 300.52 Amide, cyclopropyl group Discontinued; research interest
5-Bromo-6-chloro-N-cyclopropylpyridine-3-carboxamide 1864195-42-5 C₉H₈BrClN₂O 303.58 Positional isomer (6-Cl) Under investigation
Methyl 5-bromo-2-chloronicotinate 78686-79-0 C₈H₅BrClNO₂ 264.49 Ester derivative Agrochemical intermediate
5-Bromo-2-chloro-N-(2-cyclopropylethyl)isonicotinamide 1872053-31-0 C₁₁H₁₂BrClN₂O 303.58 Iso-nicotinamide, extended substituent Medicinal chemistry
5-Bromo-2-chloronicotinic acid 29241-65-4 C₆H₃BrClNO₂ 236.45 Parent carboxylic acid Synthesis precursor
N-(5-Bromo-2-chlorobenzyl)-N-cyclopropylnaphthalene-2-sulfonamide 886365-31-7 C₁₉H₁₆BrClN₂O₂S 464.76 Sulfonamide, naphthalene moiety Antitumor, antibacterial

Biological Activity

5-Bromo-2-chloro-N-cyclopropylnicotinamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and applications in research and medicine.

  • Molecular Formula: C9H10BrClN2O
  • Molecular Weight: 277.55 g/mol
  • IUPAC Name: this compound

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Chlorination: Introduction of a chlorine atom to the pyridine ring.
  • Cyclopropylation: Attachment of a cyclopropyl group to the nitrogen atom of the nicotinamide structure.

These reactions are optimized for high yield and purity, often using specific reagents and catalysts under controlled conditions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results suggest that the compound could serve as a lead for developing new antibiotics.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Preliminary studies have demonstrated that it can inhibit the growth of cancer cell lines such as:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)

The compound's mechanism appears to involve the induction of apoptosis in cancer cells, possibly through the modulation of specific signaling pathways.

The biological effects of this compound are attributed to its interaction with various molecular targets. It is believed to inhibit certain enzymes or receptors, leading to altered cellular processes. For example, it may inhibit DNA synthesis or interfere with cell cycle progression in cancer cells.

Case Studies

  • Case Study on Antimicrobial Efficacy:
    A study conducted on a series of derivatives of this compound revealed that modifications to the cyclopropyl group enhanced its antibacterial activity against resistant strains of Staphylococcus aureus.
  • Case Study on Anticancer Potential:
    An investigation into the compound's effect on MCF-7 cells showed a dose-dependent increase in apoptosis markers, indicating its potential as a therapeutic agent in breast cancer treatment.

Future Directions

The promising biological activities exhibited by this compound suggest several avenues for future research:

  • Optimization of Derivatives: Further modifications could enhance efficacy and reduce toxicity.
  • Clinical Trials: Investigating safety and efficacy in human subjects is crucial for potential therapeutic applications.
  • Mechanistic Studies: Detailed studies on its interaction with molecular targets will provide insights into its action and guide drug design.

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